molecular formula C8H5F3O2 B2768122 2-Hydroxy-5-(trifluoromethyl)benzaldehyde CAS No. 210039-65-9

2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B2768122
CAS RN: 210039-65-9
M. Wt: 190.121
InChI Key: BXQPCQLNANMZFL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is an organic compound that is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .


Synthesis Analysis

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde involves several steps. It can be prepared from 2-Methoxy-5-(trifluoromethoxy)benzaldehyde . It may also be used in the preparation of several compounds such as 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol, (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy) phenol, and 2-[(E)-(naphthalen-2-ylimino) methyl]-4-(trifluoromethoxy) phenol .


Chemical Reactions Analysis

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is involved in several chemical reactions. It can be used in the preparation of various compounds, as mentioned in the Synthesis Analysis section .


Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a solid substance with a boiling point of 82 °C/60 mmHg and a melting point of 31-33 °C . Its molecular weight is 206.12 . It has a SMILES string representation of Oc1ccc(OC(F)(F)F)cc1C=O .

Scientific Research Applications

Photocatalysis

One notable application of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is in the field of photocatalysis. Research by Marotta et al. (2011) demonstrates its role in the selective oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/UV solar system. This study highlights the potential of such compounds in facilitating photocatalytic reactions, emphasizing their significance in chemical synthesis and environmental applications (Marotta et al., 2011).

Synthetic Chemistry

The compound plays a critical role in synthetic chemistry. Jian-bin (2011) investigated the synthesis of 5-tert-Butyl-2-hydroxy-benzaldehyde, providing insights into the formation of derivatives of this compound for various applications (Hui Jian-bin, 2011). Additionally, Zhang et al. (2013) studied the synthesis of a family of cubane cobalt and nickel clusters, incorporating derivatives of 2-Hydroxy-benzaldehyde, which could have implications in the development of new materials and catalysts (Shuhua Zhang et al., 2013).

Solid Phase Organic Synthesis

Swayze (1997) explored the use of benzaldehyde derivatives, including this compound, as linkers for solid phase organic synthesis. This research is significant for the development of new methodologies in pharmaceutical and chemical manufacturing (E. Swayze, 1997).

Organic Reaction Mechanisms

Rozendaal et al. (1993) conducted a study that provides insights into the mechanism of the Baylis-Hillman reaction, using benzaldehyde derivatives. This research enhances understanding of complex organic reaction mechanisms, which is crucial for the development of new synthetic strategies (E. V. Rozendaal et al., 1993).

Catalysis

The role of benzaldehyde derivatives in catalysis is demonstrated by Wu et al. (2021), who used 2-Fluoro-5-(trifluoromethyl)aniline, a related compound, in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This application is crucial for the synthesis of complex organic molecules and pharmaceuticals (Yong Wu et al., 2021).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-hydroxy-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQPCQLNANMZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following the general procedure and FCC purification with 30% ethyl acetate-hexane, 4-trifluoromethyl phenol (10.0 g, 61.7 mmol) gave 2-hydroxy-5-trifluoromethyl-benzaldehyde 27 (3.9 g, 34%) as a pink solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Hexamethylenetetramine (47.5 g) was added portionwise to a stirred solution of 4-trifluoromethylphenol (50 g) in trifluoroacetic acid (680 ml) and the mixture was heated at reflux temperature for 24 hours. After cooling, water (355 ml) was added followed by aqueous sulphuric acid (50% v/v, 190 ml) and the reaction was stirred at ambient temperature for 4 hours. The acidic aqueous phase was extracted with diethyl ether (3×500 ml). The combined organic extracts were washed with hydrochloric acid (5M, 3×500 ml) then water (500 ml) and dried over magnesium sulphate. The solvent was removed under reduced pressure and the residue purified by column chromatography on silica eluting with a 4:1 mixture of petroleum ether (b.p. 40-60° C.) and ethyl acetate. The appropriate fractions were combined and the solvent removed under reduced pressure to give 5-trifluoromethyl-2-hydroxybenzaldehyde (25 g) as a light pink solid.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Name
Quantity
355 mL
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

At −15° C., an 1.6 N solution of n-butyllithium in hexanes (7.20 ml, 11.5 mmol) was added to N,N,N′,N′-tetramethylethylenediamine (1.72 ml, 11.4 mmol). The reaction mixture was stirred for 10 min at −10° C. 2-(4-(trifluoromethyl)phenoxy)tetrahydropyran (2.0 g, 8.12 mmol) was added. The reaction mixture was stirred for 2 h at −10° C. N,N-Dimethylformamide (0.88 ml, 11.4 mmol) was added. The reaction mixture was stirred for 15 min at −10° C. It was given onto a 6 M hydrochloric acid. This mixture was stirred at room temperature for 16 h. The organic layer was isolated and dried. The solvent was removed in vacuo. 659 mg of 2-hydroxy-5-(trifluoromethyl)benzaldehyde were isolated from the crude mixture by flash chromatography on silica (90 g), using ethyl acetate/heptane 1:10 as eluent.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a mixture of 4.91 g of 4-(trifluoromethyl)phenol and 68 ml of trifluoroacetic acid was gradually added 4.67 g of hexamethylenetetramine at room temperature. This mixture was heated under reflux for 24 hours. The reaction mixture was cooled to room temperature, then 35 ml of water and 19 ml of 50% sulfuric acid were added to the reaction mixture, and the mixture was stirred at room temperature for 4 hours. The reaction mixture was extracted three times with diethyl ether. The organic layers were combined and sequentially washed with 5 M hydrochloric acid and water. The organic layer was dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.7 g of 2-hydroxy-5-(trifluoromethyl)benzaldehyde.
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

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